

TEAD-IN-13: Application Notes and Protocols for CRISPR Screening Experiments

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Compound of Interest

Compound Name: TEAD-IN-13

Cat. No.: B15136589

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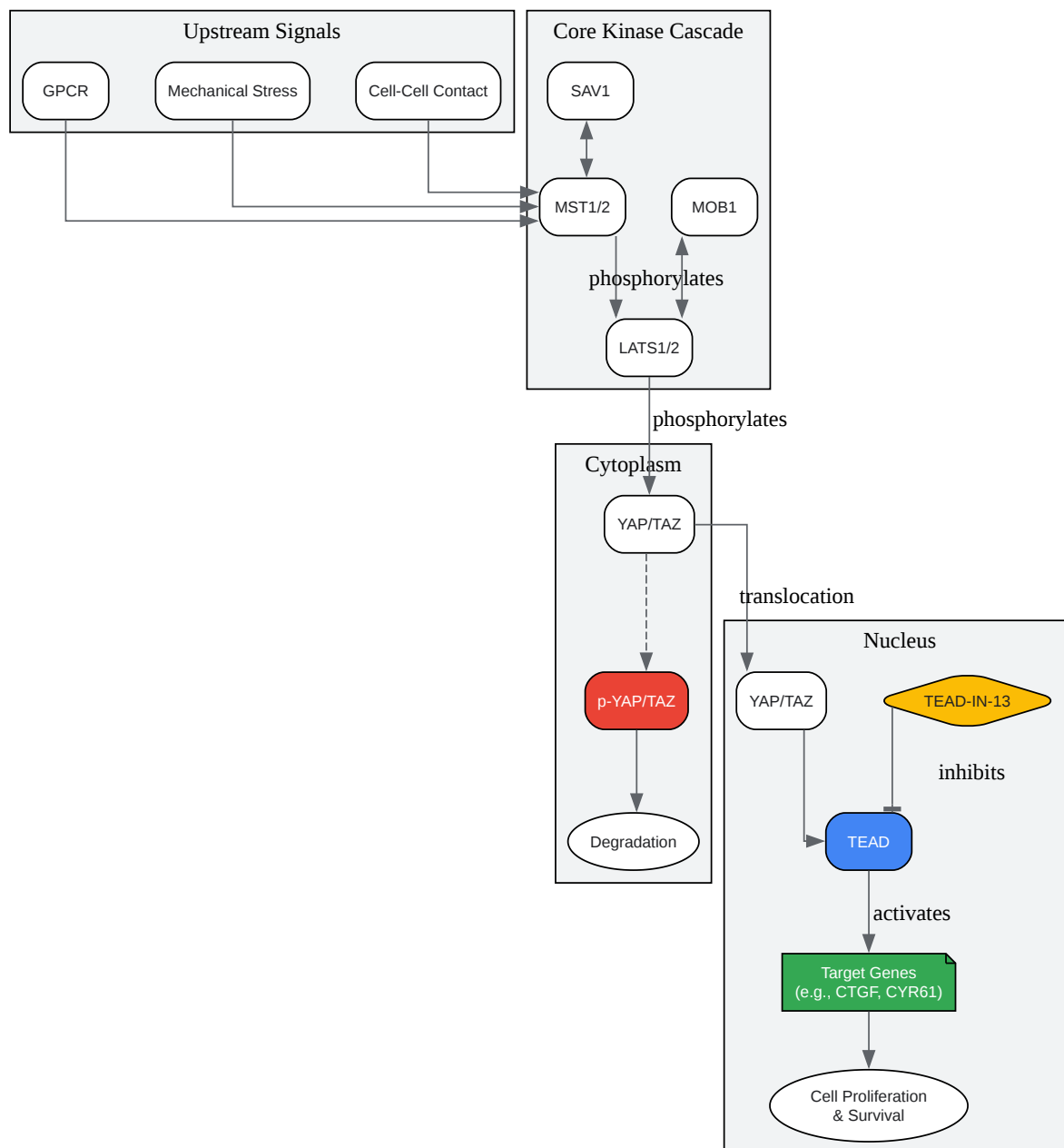
These application notes provide a comprehensive guide for utilizing **TEAD-IN-13**, a potent and orally active inhibitor of TEAD transcription factors, in CRISPR screening experiments. This document outlines the underlying signaling pathway, detailed experimental protocols, and data interpretation guidelines to identify novel drug targets, understand mechanisms of resistance, and discover synthetic lethal interactions.

Introduction to TEAD-IN-13 and the Hippo Signaling Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.^{[1][2][3][4]} Dysregulation of this pathway is frequently implicated in cancer development and progression. The core of the pathway consists of a kinase cascade that ultimately controls the activity of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).^{[2][4][5]} When the Hippo pathway is active, YAP and TAZ are phosphorylated and retained in the cytoplasm, leading to their degradation.^{[1][2]} In the "Hippo-off" state, unphosphorylated YAP and TAZ translocate to the nucleus and bind to the TEAD (TEA Domain) family of transcription factors (TEAD1-4).^{[1][2][5]} This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis.^[2]

TEAD-IN-13 is a small molecule inhibitor that targets TEAD, thereby disrupting the interaction between TEAD and YAP/TAZ and inhibiting the transcription of downstream target genes. With an IC₅₀ of less than 100 nM, **TEAD-IN-13** offers a powerful tool to probe the function of the Hippo pathway in various cancer models.

Signaling Pathway Diagram



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Hippo Signaling Pathway and **TEAD-IN-13** Mechanism of Action.

Quantitative Data Summary

While specific quantitative data from a CRISPR screen performed directly with **TEAD-IN-13** is not publicly available at the time of this writing, this section provides templates for how such data should be structured and presented. The tables below are populated with hypothetical data based on typical results from CRISPR screens with other small molecule inhibitors targeting oncogenic pathways.

Table 1: **TEAD-IN-13** IC50 Values in Selected Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for a given drug can vary significantly between different cell lines due to their unique genetic and biological characteristics.^[6]

Cell Line	Cancer Type	IC50 (nM)	Notes
NCI-H226	Mesothelioma	85	High YAP/TAZ activity
MSTO-211H	Mesothelioma	120	NF2 mutant
A549	Lung Adenocarcinoma	350	KRAS mutant
PC-9	Lung Adenocarcinoma	>1000	EGFR mutant, low YAP/TAZ activity
MDA-MB-231	Breast Cancer	250	
MCF7	Breast Cancer	>1000	

Table 2: Top Gene Hits from a Hypothetical **TEAD-IN-13** Resistance Screen

A resistance screen identifies gene knockouts that allow cells to survive in the presence of a drug concentration that is normally lethal.

Gene	Description	Log2 Fold Change	p-value	FDR
NF2	Neurofibromin 2 (Merlin)	5.8	1.2e-8	3.5e-7
LATS2	Large tumor suppressor kinase 2	5.2	3.5e-8	8.1e-7
CSNK1E	Casein kinase 1 epsilon	4.9	1.1e-7	2.0e-6
WWC1	WW and C2 domain containing 1	4.5	2.4e-7	3.8e-6
TAOK1	TAO kinase 1	4.1	5.6e-7	7.9e-6

Table 3: Top Gene Hits from a Hypothetical **TEAD-IN-13** Sensitization (Synthetic Lethality) Screen

A sensitization or synthetic lethality screen identifies gene knockouts that cause cell death when combined with a sub-lethal concentration of a drug.

Gene	Description	Log2 Fold Change	p-value	FDR
YAP1	Yes-associated protein 1	-6.2	8.9e-9	2.1e-7
WWTR1 (TAZ)	WW domain containing transcription regulator 1	-5.9	1.5e-8	3.9e-7
CTNNB1	Catenin beta 1	-5.5	4.2e-8	9.8e-7
PIK3CA	Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha	-5.1	8.8e-8	1.8e-6
KRAS	KRAS proto-oncogene, GTPase	-4.8	1.9e-7	3.2e-6

Experimental Protocols

This section provides a detailed methodology for conducting a pooled CRISPR-Cas9 knockout screen to identify genes that confer resistance or sensitivity to **TEAD-IN-13**.

Cell Line Selection and Culture

- Recommendation: Select cancer cell lines known to have a dependency on the Hippo-YAP/TAZ pathway. This may include cell lines with mutations in NF2 or high levels of nuclear YAP/TAZ.
- Culture Conditions: Maintain cell lines in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

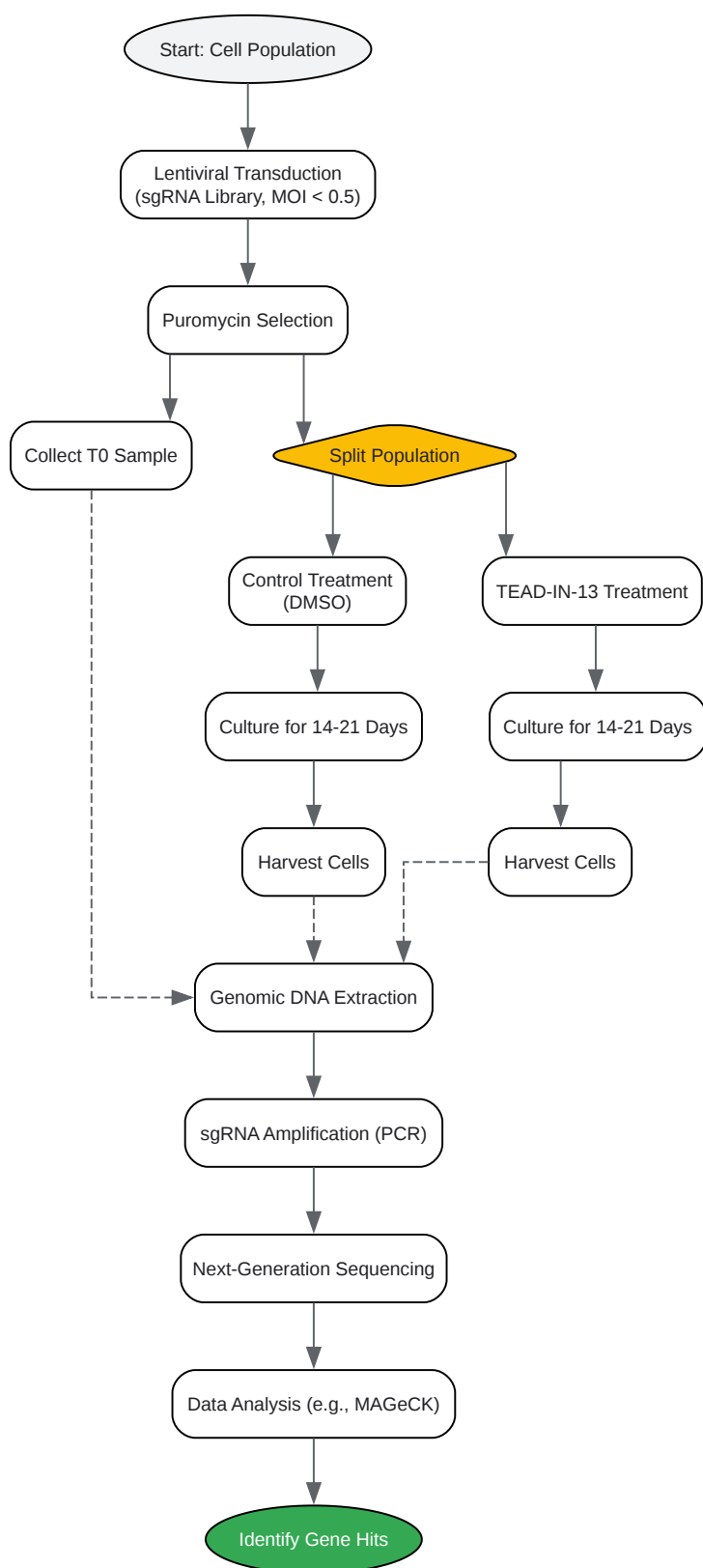
Lentiviral Library Production

- Library Selection: Utilize a genome-wide or targeted CRISPR knockout library (e.g., GeCKO, Brunello).
- Procedure:
 - In a 10 cm dish, seed 6×10^6 HEK293T cells.
 - The following day, co-transfect the cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
 - Change the medium 12-16 hours post-transfection.
 - Harvest the viral supernatant at 48 and 72 hours post-transfection.
 - Filter the supernatant through a $0.45 \mu\text{m}$ filter to remove cellular debris.
 - Aliquot the virus and store at -80°C .

Lentiviral Titer Determination

- Objective: Determine the optimal amount of virus to achieve a low multiplicity of infection (MOI) of 0.3-0.5, ensuring that most cells receive a single sgRNA.
- Procedure:
 - Seed 2×10^5 target cells per well in a 6-well plate.
 - The next day, infect the cells with a serial dilution of the concentrated lentivirus in the presence of polybrene ($8 \mu\text{g/mL}$).
 - 48 hours post-infection, select the cells with the appropriate concentration of puromycin for your cell line.
 - After 3-5 days of selection, count the number of viable cells in each well.
 - Calculate the viral titer and the volume of virus needed to achieve an MOI of 0.3-0.5.

CRISPR Screen Workflow



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CRISPR Screen Experimental Workflow.

- Procedure:
 - Transduction: Transduce a sufficient number of cells with the sgRNA library at an MOI of 0.3-0.5 to achieve at least 500x representation of the library.
 - Selection: Select the transduced cells with puromycin for 3-5 days.
 - T0 Sample: Collect a "Time 0" (T0) sample of at least 2.5×10^7 cells.
 - Treatment: Split the remaining cells into two groups: a control group treated with DMSO and a treatment group treated with **TEAD-IN-13**.
 - For a resistance screen, use a high concentration of **TEAD-IN-13** (e.g., IC80-IC90).
 - For a sensitization screen, use a lower concentration (e.g., IC20-IC30).
 - Culture: Culture the cells for 14-21 days, passaging as necessary while maintaining at least 500x library representation at each passage.
 - Harvesting: Harvest the final cell populations from both the control and treatment arms.
 - Genomic DNA Extraction: Extract genomic DNA from the T0 and final cell pellets.
 - sgRNA Amplification and Sequencing: Amplify the integrated sgRNA sequences using PCR and submit the amplicons for next-generation sequencing.

Data Analysis

- Software: Use a computational tool such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[\[7\]](#)
- Analysis Steps:
 - Read Counting: Quantify the number of reads for each sgRNA in each sample.
 - Normalization: Normalize the read counts to account for differences in sequencing depth.
 - Hit Identification: Identify genes that are significantly enriched or depleted in the **TEAD-IN-13** treated population compared to the DMSO control and T0 samples. This is typically

done by calculating a log-fold change and a statistical significance value (p-value or FDR) for each gene.

Conclusion

This guide provides a framework for designing and executing CRISPR screening experiments with the TEAD inhibitor **TEAD-IN-13**. By identifying genes that modulate the cellular response to TEAD inhibition, researchers can gain valuable insights into the Hippo signaling pathway, uncover novel therapeutic targets, and develop more effective combination therapies for cancer.

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